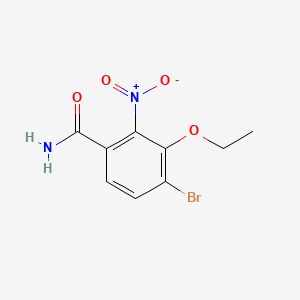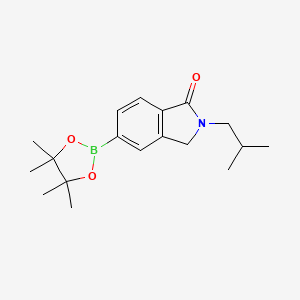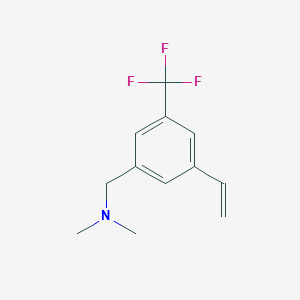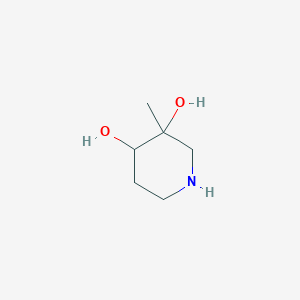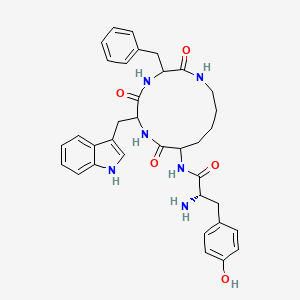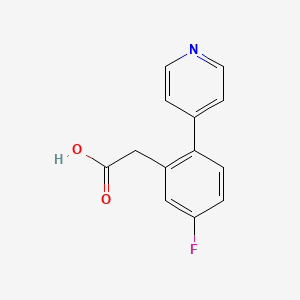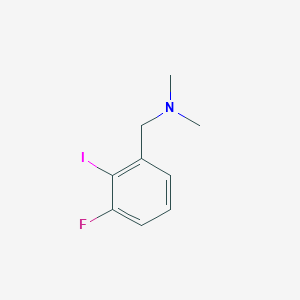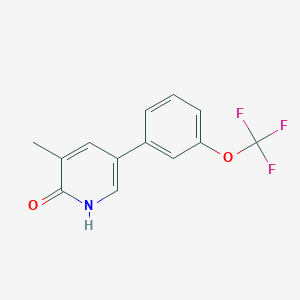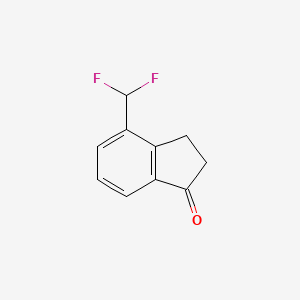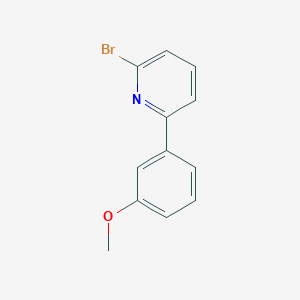
2-Bromo-6-(3-methoxyphenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(3-methoxyphenyl)pyridine is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom attached to the second position of the pyridine ring and a methoxyphenyl group attached to the sixth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3-methoxyphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. For this compound, the starting materials would be 2-bromopyridine and 3-methoxyphenylboronic acid. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran or water at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-(3-methoxyphenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol at moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for the reduction of the pyridine ring.
Major Products Formed
Substitution Reactions: Products include 2-amino-6-(3-methoxyphenyl)pyridine, 2-thio-6-(3-methoxyphenyl)pyridine, and 2-alkoxy-6-(3-methoxyphenyl)pyridine.
Oxidation Reactions: Products include 2-Bromo-6-(3-formylphenyl)pyridine and 2-Bromo-6-(3-carboxyphenyl)pyridine.
Reduction Reactions: Products include 2-Bromo-6-(3-methoxyphenyl)piperidine.
Aplicaciones Científicas De Investigación
2-Bromo-6-(3-methoxyphenyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Material Science: It is used in the synthesis of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(3-methoxyphenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-6-(2-methoxyphenyl)pyridine
- 2-Bromo-6-(4-methoxyphenyl)pyridine
- 2-Chloro-6-(3-methoxyphenyl)pyridine
Uniqueness
2-Bromo-6-(3-methoxyphenyl)pyridine is unique due to the specific positioning of the bromine atom and the methoxyphenyl group. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs. For example, the position of the methoxy group can influence the compound’s electronic properties and its interaction with other molecules.
Propiedades
Fórmula molecular |
C12H10BrNO |
|---|---|
Peso molecular |
264.12 g/mol |
Nombre IUPAC |
2-bromo-6-(3-methoxyphenyl)pyridine |
InChI |
InChI=1S/C12H10BrNO/c1-15-10-5-2-4-9(8-10)11-6-3-7-12(13)14-11/h2-8H,1H3 |
Clave InChI |
QUMLOWLTXKIANY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=NC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14767427.png)
![3-[[(4S)-4,5-Dihydro-2-methyl-4-oxazolyl]methyl]-1-(1-methylethyl)-1H-indole](/img/structure/B14767432.png)
